N-Acetyltizanidine

Description

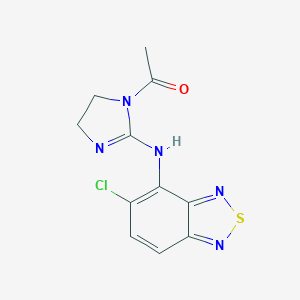

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDKTHDTLEUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125685 |

Source

|

| Record name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173532-15-5 |

Source

|

| Record name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173532-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltizanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173532155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLTIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H24A2KGEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyltizanidine: A Comprehensive Technical Guide on Structure, Properties, and Pharmacological Profile

Abstract

This technical guide provides a comprehensive analysis of N-Acetyltizanidine (CAS 173532-15-5), a primary related compound of the centrally acting α2-adrenergic agonist, Tizanidine. While Tizanidine is extensively documented and utilized for its myotonolytic properties, N-Acetyltizanidine remains largely uncharacterized in public-domain literature. This document bridges that gap by integrating established chemical principles with the known pharmacology of the parent compound. We present its confirmed chemical structure, propose a robust synthetic pathway, and provide predictive data on its physicochemical, spectroscopic, and pharmacological properties. Detailed experimental protocols for synthesis and analytical validation are included to empower researchers and drug development professionals in exploring this compound. This guide serves as a foundational resource, combining established data on Tizanidine with scientifically grounded hypotheses regarding its N-acetylated derivative to facilitate future research and development.

Introduction and Background

Tizanidine is a potent, centrally acting muscle relaxant prescribed for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[1]. Its mechanism of action is primarily mediated by its agonistic activity at α2-adrenergic receptors in the spinal cord. This action inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in the facilitation of spinal motor neurons and thus alleviating muscle spasticity[1][2][3]. Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into inactive metabolites[1][4][5].

In the context of pharmaceutical development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical. N-Acetyltizanidine is recognized by the United States Pharmacopeia (USP) as "Tizanidine USP Related Compound B," signifying its status as a known and monitored substance related to the Tizanidine API[6][7]. Despite this recognition, a detailed public repository of its chemical and pharmacological properties is conspicuously absent.

This guide aims to construct a detailed technical profile of N-Acetyltizanidine. By leveraging the well-documented properties of Tizanidine and fundamental principles of medicinal chemistry, we will provide a predictive yet scientifically rigorous exploration of this compound.

Chemical Identity and Structure

N-Acetyltizanidine is a derivative of Tizanidine where an acetyl group is covalently bonded to a nitrogen atom within the 2-aminoimidazoline moiety. The precise location of this acetylation is critical for understanding its chemical behavior.

Structural Elucidation

The formal IUPAC name, 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone, confirms that the acetylation occurs at the N1 position of the 4,5-dihydroimidazole ring[8][9]. This position is chemically plausible due to the nucleophilic character of this secondary amine.

-

Parent Compound: Tizanidine

-

Derivative: N-Acetyltizanidine

Below is a diagram illustrating the structural transformation from the parent compound to its N-acetylated derivative.

Caption: Structural relationship between Tizanidine and N-Acetyltizanidine.

Chemical Identifiers

The following table summarizes the key identifiers for N-Acetyltizanidine.

| Identifier | Value | Reference(s) |

| CAS Number | 173532-15-5 | [8][10][11] |

| Molecular Formula | C₁₁H₁₀ClN₅OS | [6][10][12] |

| Molecular Weight | 295.75 g/mol | [6][10][12] |

| IUPAC Name | 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | [8][9] |

| Synonyms | Tizanidine USP Related Compound B, N-Acetyltizanidine | [6][13] |

Proposed Synthesis and Characterization

While N-Acetyltizanidine is available as a reference standard, a detailed synthetic protocol is not readily published. Here, we propose a standard, high-yield laboratory procedure for its synthesis from Tizanidine, followed by a robust workflow for purification and confirmation.

Experimental Protocol: Synthesis of N-Acetyltizanidine

Objective: To acetylate the N1 position of the dihydroimidazole ring of Tizanidine.

Reagents & Materials:

-

Tizanidine Hydrochloride

-

Acetyl Chloride (or Acetic Anhydride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Preparation: To a stirred suspension of Tizanidine Hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) dropwise at 0 °C. Stir for 30 minutes to generate the free base in situ.

-

Acetylation: Slowly add Acetyl Chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Tizanidine spot is consumed.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting material to a fully characterized final product.

Caption: Workflow for the synthesis and characterization of N-Acetyltizanidine.

Predicted Physicochemical and Spectroscopic Properties

The addition of an acetyl group is expected to alter the physicochemical properties of Tizanidine. The following table provides a comparison of known data for Tizanidine with predicted data for its N-acetylated derivative.

| Property | Tizanidine (Known) | N-Acetyltizanidine (Predicted) | Rationale for Prediction |

| Molecular Weight | 253.71 g/mol | 295.75 g/mol | Additive mass of the acetyl group (C₂H₂O). |

| LogP (Octanol-Water) | ~1.5 - 2.0 | ~1.8 - 2.3 | The acetyl group increases lipophilicity, though the effect may be modest due to the introduction of a polar carbonyl group. |

| pKa | ~7.5 (Imidazoline ring) | ~ -0.5 (Amide N), ~6.0 (Exocyclic N) | The N1 nitrogen is now part of an amide, making it non-basic. The basicity of the exocyclic imine nitrogen is expected to decrease due to the electron-withdrawing effect of the N-acetyl group. |

| Aqueous Solubility | Slightly soluble | Less soluble | The increase in lipophilicity and the loss of a key protonation site on the imidazoline ring will likely reduce solubility in aqueous media. |

| ¹H NMR | Signals for imidazoline CH₂CH₂ protons (~3.6-4.0 ppm), aromatic protons, NH protons. | Appearance of a sharp singlet for the acetyl methyl group (~2.2 ppm). Downfield shift of the adjacent CH₂ protons in the imidazoline ring. Disappearance of the N1-H proton signal. | The acetyl group introduces three new equivalent protons and its carbonyl group exerts a deshielding effect on neighboring protons. |

| ¹³C NMR | Signals for imidazoline carbons (~45-50 ppm), aromatic carbons, and the guanidinyl carbon (~160 ppm). | Appearance of a carbonyl carbon signal (~170 ppm) and a methyl carbon signal (~21 ppm). | Introduction of two new carbon environments from the acetyl group. |

| IR Spectroscopy | N-H stretching bands (~3200-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹). | Appearance of a strong amide C=O stretching band (~1650-1680 cm⁻¹). The N-H stretching region will be simplified due to the loss of the N1-H. | The carbonyl group of the amide is a very strong IR absorber. |

Hypothesized Pharmacological Profile

The pharmacological activity of N-Acetyltizanidine is currently unknown. However, based on its structure, we can formulate hypotheses regarding its potential interaction with the biological targets of Tizanidine.

Impact on α2-Adrenergic Receptor Agonism

Tizanidine's therapeutic effect is dependent on its ability to act as an agonist at α2-adrenergic receptors[1][2]. The N-acetylation introduces significant structural changes that could modulate this activity:

-

Steric Hindrance: The acetyl group adds bulk to the imidazoline ring, which is crucial for receptor binding. This could sterically hinder the optimal orientation of the molecule within the receptor's binding pocket, potentially reducing its affinity and efficacy.

-

Electronic Effects: The electron-withdrawing nature of the acetyl group reduces the electron density and basicity of the imidazoline system. Since the protonated (cationic) form of the imidazoline ring is often critical for binding to adrenergic receptors, this change could significantly weaken the drug-receptor interaction.

-

Loss of H-Bonding: The N1-H of Tizanidine may act as a hydrogen bond donor in the receptor pocket. Its replacement with an acetyl group eliminates this possibility, potentially disrupting a key binding interaction.

Given these factors, it is highly probable that N-Acetyltizanidine will exhibit significantly reduced agonist activity at α2-adrenergic receptors compared to Tizanidine. It may even act as a weak partial agonist or an antagonist.

Caption: Hypothesized impact of N-acetylation on α2-receptor interaction.

Predicted Metabolism and Pharmacokinetics

Tizanidine has a short half-life (~2.5 hours) and is rapidly metabolized by CYP1A2[4][14]. N-Acetyltizanidine, if administered systemically, would likely follow a different metabolic path.

-

CYP1A2 Metabolism: The primary sites of oxidation on Tizanidine may still be accessible on the N-acetylated form. However, the altered electronics and conformation could change its affinity for CYP1A2, potentially slowing its metabolism.

-

Hydrolysis: The amide bond of N-Acetyltizanidine could be susceptible to hydrolysis by amidase enzymes, which would convert it back to Tizanidine. The rate and extent of such a conversion would determine if N-Acetyltizanidine could act as a prodrug.

-

Blood-Brain Barrier (BBB) Permeation: The increased lipophilicity might favor BBB penetration, but the loss of a key basic center could reduce its uptake by active transport mechanisms, if any exist for Tizanidine.

Proposed Analytical Methodology

A robust analytical method is essential for the detection and quantification of N-Acetyltizanidine, either as a process-related impurity in Tizanidine API or as a subject of standalone research.

Protocol: Reversed-Phase HPLC-UV Method

Objective: To develop a method for the separation and quantification of N-Acetyltizanidine from Tizanidine and other related impurities.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of N-Acetyltizanidine reference standard in a 50:50 mixture of acetonitrile and water. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the test sample (e.g., Tizanidine API) in the same diluent.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the N-Acetyltizanidine peak by its retention time relative to the reference standard. Due to its increased lipophilicity, N-Acetyltizanidine is expected to have a longer retention time than Tizanidine under these conditions. Calculate the concentration using the calibration curve derived from the standards.

Conclusion

N-Acetyltizanidine (CAS 173532-15-5) is more than a mere process-related impurity; it is a distinct chemical entity whose properties can be scientifically predicted based on its relationship to its parent compound, Tizanidine. This guide establishes a foundational understanding of its structure, proposes methods for its synthesis and analysis, and formulates data-driven hypotheses about its physicochemical and pharmacological characteristics. We predict that the N-acetylation significantly alters the molecule's basicity and steric profile, likely leading to a reduction in its α2-adrenergic agonist activity. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical sciences, enabling further investigation into this under-characterized molecule.

References

-

StatPearls. (n.d.). Tizanidine. NCBI Bookshelf. [Link]

-

Granfors, K., Backman, J. T., Neuvonen, P. J., & Laitila, J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 57(3), 349–353. [Link]

-

National Center for Biotechnology Information. (n.d.). Tizanidine. PubChem. [Link]

-

Medicine.com. (2020). TiZANidine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

Pharmacology of Tizanidine (Sirdalud). (2023). YouTube. [Link]

-

Axios Research. (n.d.). N-Acetyl Tizanidine. [Link]

-

Pharmaffiliates. (n.d.). Tizanidine-impurities. [Link]

-

Sahu, A., Garnaik, B., & Panda, J. (2011). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 73(3), 343–346. [Link]

-

Pharmaffiliates. (n.d.). N-Acetyl Tizanidine. [Link]

-

Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. [Link]

-

Milanov, I. G. (1992). Mechanisms of tizanidine action on spasticity. Acta Neurologica Scandinavica, 85(5), 305–312. [Link]

Sources

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of tizanidine action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. N-Acetyl Tizanidine | TRC-A188870-100MG | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. N-Acetyl Tizanidine - CAS - 173532-15-5 | Axios Research [axios-research.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. klivon.com [klivon.com]

- 14. medicine.com [medicine.com]

N-Acetyltizanidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Tizanidine USP Related Compound B (CAS No. 173532-15-5)

Abstract

N-Acetyltizanidine, identified by the CAS number 173532-15-5, is primarily known in the pharmaceutical sector as "Tizanidine USP Related Compound B"[1][2]. While not an active pharmaceutical ingredient (API) itself, its significance lies in its relationship to the widely used muscle relaxant, tizanidine. This technical guide provides a comprehensive overview of N-Acetyltizanidine, addressing its chemical identity, its relevance as a process impurity in the synthesis of tizanidine, and its role as a critical reference standard in analytical and quality control applications. This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of this specific compound and its implications in the pharmaceutical landscape.

Introduction to N-Acetyltizanidine

N-Acetyltizanidine is a derivative of tizanidine, a centrally acting α2-adrenergic agonist prescribed for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[3][4]. As a designated related compound in the United States Pharmacopeia (USP), N-Acetyltizanidine serves as a key marker for the purity and quality of tizanidine drug products[5]. Its presence in tizanidine formulations is carefully monitored to ensure that it does not exceed specified limits, making a thorough understanding of its properties and analytical detection methods essential for pharmaceutical scientists.

Chemical Identity and Physicochemical Properties

N-Acetyltizanidine is chemically known as 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone[6][7]. The introduction of an acetyl group to the tizanidine molecule alters its polarity and other physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 173532-15-5 | [1][2][8] |

| Molecular Formula | C11H10ClN5OS | [1][2][8] |

| Molecular Weight | 295.75 g/mol | [1][6][8] |

| Synonyms | Tizanidine USP Related Compound B, 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine | [1][9] |

| Storage Temperature | -20°C | [1] |

The Parent Compound: Tizanidine - A Brief Overview

To appreciate the significance of N-Acetyltizanidine, a foundational understanding of its parent compound, tizanidine, is crucial.

Mechanism of Action

Tizanidine is a centrally acting α2-adrenergic agonist[3][4][10]. Its therapeutic effect as a muscle relaxant is primarily attributed to its action on spinal polysynaptic reflexes[10]. By stimulating α2-adrenergic receptors, tizanidine inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons[3][11]. This presynaptic inhibition of motor neurons leads to a reduction in muscle tone and the frequency of muscle spasms[4][11].

Caption: Mechanism of action of Tizanidine.

Pharmacokinetics

Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, resulting in inactive metabolites[3][11][12]. This extensive metabolism contributes to its relatively low oral bioavailability of about 21%[12]. The elimination half-life of tizanidine is approximately 2.5 hours[4][13]. Given that N-Acetyltizanidine is a potential metabolite or impurity, understanding the metabolic pathways of tizanidine is critical for predicting its potential formation and clearance.

N-Acetyltizanidine in the Context of Pharmaceutical Manufacturing

Formation and Synthesis

N-Acetyltizanidine is recognized as a process-related impurity in the synthesis of tizanidine hydrochloride[5]. Its formation can occur under specific reaction conditions, potentially involving the acetylation of the parent tizanidine molecule. A review of tizanidine synthesis methods suggests various potential routes where acetylation could be a side reaction[14]. For laboratory-scale synthesis of N-Acetyltizanidine as a reference standard, a direct and controlled acetylation of tizanidine would be the most logical approach. Custom synthesis of N-Acetyltizanidine is offered by various chemical suppliers for research and analytical purposes[15].

Caption: Potential formation of N-Acetyltizanidine during Tizanidine synthesis.

Pharmacological and Toxicological Profile (Inferred)

There is a lack of publicly available data on the specific pharmacological and toxicological properties of N-Acetyltizanidine. However, based on its structure as an acetylated derivative of tizanidine, some inferences can be made. The addition of the acetyl group is likely to alter its binding affinity for the α2-adrenergic receptor and could potentially modify its absorption, distribution, metabolism, and excretion (ADME) profile. It is generally assumed that impurities like N-Acetyltizanidine are pharmacologically less active or inactive compared to the parent drug[3]. However, without specific studies, this remains an assumption. Toxicological evaluation of any impurity is a critical aspect of drug development to ensure patient safety.

Analytical Methodologies for N-Acetyltizanidine

The primary role of N-Acetyltizanidine in the pharmaceutical industry is as a reference standard for the quality control of tizanidine[16]. Accurate and validated analytical methods are therefore essential for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of related substances in pharmaceutical products[5]. A typical HPLC method for tizanidine and its impurities would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier.

Illustrative HPLC Protocol:

-

Standard Preparation: Accurately weigh and dissolve N-Acetyltizanidine reference standard in a suitable diluent to prepare a stock solution. Further dilute to achieve a working standard concentration.

-

Sample Preparation: Dissolve the tizanidine drug substance or product in the diluent to a specified concentration.

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient of Buffer (e.g., phosphate buffer) and Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specified wavelength.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the N-Acetyltizanidine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of N-Acetyltizanidine based on the peak area response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and specific quantification, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity through multiple reaction monitoring (MRM).

Conceptual LC-MS/MS Workflow:

Caption: Workflow for LC-MS/MS analysis of N-Acetyltizanidine.

Future Perspectives and Research Directions

While the primary role of N-Acetyltizanidine is as a reference standard, several avenues for further research exist:

-

Pharmacological Activity: Investigating the in vitro and in vivo pharmacological activity of N-Acetyltizanidine to determine if it has any affinity for α2-adrenergic receptors or other targets.

-

Metabolic Profiling: Elucidating whether N-Acetyltizanidine is a metabolite of tizanidine in humans. This would involve in vitro studies with human liver microsomes and in vivo metabolite identification studies.

-

Toxicological Assessment: Conducting comprehensive toxicological studies to establish a safety profile for N-Acetyltizanidine, which is crucial for setting acceptable limits for this impurity in tizanidine drug products.

-

Development of Novel Analytical Methods: Exploring new and more efficient analytical techniques for the rapid and sensitive detection of N-Acetyltizanidine.

Conclusion

N-Acetyltizanidine (CAS No. 173532-15-5) is a critical compound in the context of the pharmaceutical manufacturing and quality control of the muscle relaxant tizanidine. Although not a therapeutic agent itself, its role as a process-related impurity and a USP-designated related compound underscores the importance of its accurate identification and quantification. This technical guide has provided a detailed overview of N-Acetyltizanidine, from its chemical properties and relationship to tizanidine to the analytical methodologies employed for its control. For researchers and professionals in drug development, a thorough understanding of such related compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

References

-

Tizanidine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Uusitalo, J., et al. (2000). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 49(3), 271-273. Retrieved from [Link]

-

Tizanidine. (n.d.). PubChem. Retrieved from [Link]

-

Tizanidine: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 17). Medicine.com. Retrieved from [Link]

-

Pharmacology of Tizanidine (Sirdalud) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube. Retrieved from [Link]

-

N-Acetyl Tizanidine - CAS - 173532-15-5. (n.d.). Axios Research. Retrieved from [Link]

-

Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 519-522. Retrieved from [Link]

-

CAS No : 173532-15-5 | Product Name : N-Acetyl Tizanidine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. Retrieved from [Link]

-

Korany, A., et al. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Results in Chemistry, 5, 100729. Retrieved from [Link]

-

Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. (n.d.). Retrieved from [Link]

-

Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations. (2024, March 21). Dove Medical Press. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. N-Acetyltizanidine | CAS 173532-15-5 | LGC Standards [lgcstandards.com]

- 7. N-Acetyl Tizanidine | TRC-A188870-100MG | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. medicalonex.com [medicalonex.com]

- 10. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicine.com [medicine.com]

- 14. researchgate.net [researchgate.net]

- 15. klivon.com [klivon.com]

- 16. N-Acetyl Tizanidine - CAS - 173532-15-5 | Axios Research [axios-research.com]

Synthesis and Qualification of N-Acetyltizanidine as a Certified Reference Standard: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive methodology for the synthesis, purification, and characterization of N-Acetyltizanidine, a critical impurity and potential metabolite of the muscle relaxant Tizanidine. Intended for researchers, analytical scientists, and drug development professionals, this document details a robust synthetic protocol, explains the mechanistic rationale behind experimental choices, and outlines a rigorous analytical workflow to qualify the synthesized compound as a reference standard. By integrating field-proven insights with authoritative scientific principles, this guide serves as a self-validating resource for producing a high-purity N-Acetyltizanidine standard essential for pharmaceutical quality control and regulatory compliance.

Introduction

Tizanidine, chemically known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity associated with conditions like multiple sclerosis or spinal cord injuries[1][2]. The control of impurities in active pharmaceutical ingredients (APIs) is a mandate of global regulatory bodies, as impurities can impact the safety and efficacy of the final drug product.

N-Acetyltizanidine is recognized by the United States Pharmacopeia (USP) as Tizanidine Related Compound B, making it a specified impurity that must be monitored in Tizanidine hydrochloride drug substance and formulations[3][4]. The availability of a well-characterized, high-purity reference standard of N-Acetyltizanidine is therefore a prerequisite for the development and validation of accurate analytical methods (e.g., HPLC, UPLC) used for release testing and stability studies[5][6]. This guide provides the scientific framework and practical protocols to synthesize and qualify N-Acetyltizanidine to the stringent purity levels required of a chemical reference substance[7].

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of N-Acetyltizanidine from Tizanidine is a classic N-acetylation reaction. The strategic choices regarding reagents and conditions are paramount to achieving a high yield and purity, minimizing side-product formation.

Structural Analysis and Site of Acetylation

Tizanidine possesses two primary sites for acylation: the exocyclic secondary amine linking the imidazoline and benzothiadiazole rings, and the two secondary amines within the 4,5-dihydro-1H-imidazole ring. The exocyclic amine is significantly more nucleophilic and sterically accessible compared to the endocyclic amines, which are part of a guanidine-like system where nitrogen lone-pair delocalization reduces nucleophilicity. Therefore, acetylation is highly regioselective for the exocyclic nitrogen under controlled conditions.

Rationale for Reagent Selection

Acetic anhydride is the acetylating agent of choice for this synthesis. Compared to acetyl chloride, it offers several advantages:

-

Moderate Reactivity: It is sufficiently reactive to acetylate the target amine without requiring extreme temperatures, yet less aggressive than acetyl chloride, which can lead to over-acetylation or degradation of the substrate.

-

Byproduct Management: The reaction byproduct is acetic acid, which is less corrosive and more easily managed than the hydrogen chloride gas generated from acetyl chloride[8][9].

-

Handling: Acetic anhydride is a liquid that is easier and safer to handle in a standard laboratory setting.

A mild base, such as sodium acetate or pyridine, can be employed to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product[10]. However, in many cases, using a slight excess of acetic anhydride in a suitable solvent is sufficient to achieve complete conversion.

Overall Synthesis and Qualification Workflow

The process from starting material to certified reference standard follows a logical, multi-stage workflow designed to ensure quality and traceability at each step.

Caption: Workflow for the synthesis and qualification of N-Acetyltizanidine.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of N-Acetyltizanidine from Tizanidine hydrochloride. A preliminary step to convert the hydrochloride salt to the free base may enhance reactivity but is often not strictly necessary if a base is used in the reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity |

| Tizanidine Hydrochloride | 64461-82-1 | C₉H₈ClN₅S·HCl | 290.17 | >98% |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | >99% |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, >99.8% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | 18.2 MΩ·cm |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | ACS Grade |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Reagent Grade, 95% |

Synthesis of N-Acetyltizanidine

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Tizanidine hydrochloride (2.90 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous pyridine (30 mL). Stir the suspension at room temperature for 15 minutes. Pyridine acts as both a solvent and an acid scavenger.

-

Reagent Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add acetic anhydride (1.42 mL, 1.53 g, 15.0 mmol, 1.5 equivalents) dropwise over 10 minutes. The reaction is exothermic, and maintaining a low temperature minimizes side product formation[8].

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring.

-

A precipitate of crude N-Acetyltizanidine will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine and acetic acid.

-

Dry the crude product under vacuum at 40-50 °C overnight.

-

Purification by Recrystallization

-

Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of N-Acetyltizanidine.

-

Procedure:

-

Transfer the crude, dried product to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is achieved.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for 1 hour to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

-

Part 3: Characterization and Qualification

To qualify the synthesized material as a reference standard, its identity must be unequivocally confirmed and its purity must be accurately determined using orthogonal analytical techniques[5][7]. A purity of ≥99.5% is generally required for reference standards used in assays[7].

Reaction Scheme

Caption: Synthesis of N-Acetyltizanidine from Tizanidine.

Purity Assessment by Reverse-Phase HPLC

A gradient HPLC method is recommended to effectively separate N-Acetyltizanidine from the parent drug and any potential byproducts[11].

| Parameter | Recommended Condition |

| Column | C18 (e.g., YMC Pack Pro C18, 250 x 4.6 mm, 5 µm)[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, linear to 90% B over 20 min, hold 5 min, return to 10% B |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 30 °C |

| Detection Wavelength | 310 nm[11] |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

The purity is determined by calculating the peak area percentage. The final, purified material should exhibit a chromatographic purity of ≥99.5%.

Identity Confirmation

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Mass: The molecular formula is C₁₁H₁₀ClN₅OS, with a monoisotopic mass of 295.0298[12]. The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 296.0376, along with the characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d₆.

-

Expected Signals: Compared to the spectrum of Tizanidine, the ¹H NMR of N-Acetyltizanidine is expected to show:

-

A new sharp singlet at approximately δ 2.0-2.2 ppm, integrating to 3H, corresponding to the methyl protons of the newly introduced acetyl group.

-

A downfield shift of the aromatic protons adjacent to the N-acetylated amine due to the electron-withdrawing effect of the acetyl group.

-

The characteristic signals for the imidazoline ring protons (around δ 3.4-3.6 ppm) will remain[13].

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Technique: KBr pellet or Attenuated Total Reflectance (ATR).

-

Expected Bands: A strong absorption band characteristic of an amide carbonyl (C=O) stretch should appear in the region of 1650-1680 cm⁻¹. The N-H stretching frequency of the parent amine (around 3300-3400 cm⁻¹) will be absent or shifted.

-

Part 4: Documentation, Handling, and Storage

Certificate of Analysis (CoA)

Once the material is fully characterized, a comprehensive Certificate of Analysis must be generated. This document should include:

-

Compound Name (N-Acetyltizanidine) and CAS Number (173532-15-5)[12].

-

Batch/Lot Number.

-

Molecular Formula and Weight.

-

Results from all characterization tests:

-

HPLC purity chromatogram and calculated purity value.

-

Mass spectrum confirming the molecular weight.

-

¹H NMR spectrum confirming the structure.

-

IR spectrum.

-

-

Recommended storage conditions and re-test date.

Storage and Stability

To ensure long-term stability and preserve its integrity as a reference standard, N-Acetyltizanidine should be:

-

Stored in an airtight, amber glass vial to protect from light and moisture.

-

Kept at a controlled temperature, preferably -20°C[12].

-

Handled in a low-humidity environment when being weighed or prepared for use.

Conclusion

This guide has detailed a robust and scientifically-grounded process for the synthesis and qualification of N-Acetyltizanidine as a high-purity chemical reference standard. The described methodology, from the rationale of reagent selection to the rigorous multi-technique analytical characterization, provides a complete framework for laboratories to produce this vital standard in-house. Adherence to these protocols will ensure the generation of a reliable and accurate reference material, thereby supporting the development of safe and effective Tizanidine-based pharmaceutical products.

References

-

Ali, K. A., & Ragab, E. A. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Applied Chemical Engineering, 6(1), 12. [Link]

-

PubChem. (n.d.). Tizanidine. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]

-

Rao, B. M., et al. (2010). Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. Asian Journal of Chemistry, 22(5), 3451-3456. Available at: [Link]

- Hulbert, M. H., & Kester, D. P. (1985). U.S. Patent No. 4,537,991. Washington, DC: U.S. Patent and Trademark Office.

-

Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

-

Ali, K. A., & Ragab, E. A. (2023). Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. Retrieved from [Link]

-

World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Retrieved from [Link]

-

Patel, D. J., et al. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology. Retrieved from [Link]

-

Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Formula of starting material for tizanidine preparation. Retrieved from [Link]

-

Reddy, G. S., et al. (2009). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 71(1), 57–60. Retrieved from [Link]

-

Wikipedia. (n.d.). Tizanidine. Retrieved from [Link]

-

Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

-

ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

-

Patel, D. J., et al. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology. Retrieved from [Link]

-

Attia, K. A. M., Nassar, M. W. I., & Abdel-Fattah, A. (2016). Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. International Journal of Pharmacy & Pharmaceutical Research, 5(3), 166-195. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2002). Zanaflex (tizanidine hydrochloride) Label. Retrieved from [Link]

-

Axios Research. (n.d.). N-Acetyl Tizanidine. Retrieved from [Link]

-

PubChem. (n.d.). Tizanidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Votava, M., et al. (2014). A method for the preparation of tizanidine hydrochloride. EP2370433B1.

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (2000). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. Retrieved from [Link]

-

ResearchGate. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Retrieved from [Link]

-

PubMed. (2025). Purification and activity assays of N-terminal acetyltransferase D. Retrieved from [Link]

-

Axios Research. (n.d.). Acetyl Tizanidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Purification and activity assays of N-terminal acetyltransferase D. Methods in Enzymology. Retrieved from [Link]

-

PubMed. (2005). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(1), 155-159. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Acetyl Tizanidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tizanidine-impurities. Retrieved from [Link]

Sources

- 1. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tizanidine - Wikipedia [en.wikipedia.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]

- 6. N-Acetyl Tizanidine - CAS - 173532-15-5 | Axios Research [axios-research.com]

- 7. who.int [who.int]

- 8. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. asianpubs.org [asianpubs.org]

- 12. N-Acetyl Tizanidine | TRC-A188870-100MG | LGC Standards [lgcstandards.com]

- 13. EP2370433B1 - A method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Acetyltizanidine: A Primary Related Compound of Tizanidine and a Putative Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyltizanidine, a critical compound associated with the centrally acting α2-adrenergic agonist, Tizanidine. While extensively documented as a process-related impurity in pharmaceutical formulations of Tizanidine, its status as a biological metabolite remains an area of active investigation. This document delves into the established knowledge of Tizanidine's metabolism, the chemical and analytical characterization of N-Acetyltizanidine, and the current evidence—or lack thereof—for its formation in vivo. We will explore the primary metabolic pathways of Tizanidine, detail the analytical methodologies for the detection and quantification of N-Acetyltizanidine, and propose a research framework to elucidate its potential role as a metabolite. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to address this significant scientific question.

Introduction to Tizanidine: Clinical Significance and Pharmacokinetics

Tizanidine is a widely prescribed muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[1]. As a centrally acting α2-adrenergic agonist, its mechanism of action involves the presynaptic inhibition of motor neurons in the spinal cord, leading to a reduction in muscle tone[2].

Upon oral administration, tizanidine is rapidly absorbed but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 21%[3][4]. The parent drug has a relatively short elimination half-life of about 2.5 hours[5]. This extensive metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

The Established Metabolic Landscape of Tizanidine

The biotransformation of tizanidine is predominantly mediated by the cytochrome P450 (CYP) 1A2 isoenzyme[3][6]. In vitro studies using human liver microsomes have demonstrated that CYP1A2 is the primary enzyme responsible for tizanidine's metabolism[3][7]. The main metabolic transformations involve the oxidation of the imidazoline ring, leading to the formation of several metabolites that are considered pharmacologically inactive[1][5][8]. These metabolites are primarily excreted through the kidneys[9].

The major identified metabolites of tizanidine are:

-

5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole

-

An additional oxidized product of the imidazoline ring[8]

It is crucial to note that existing literature on tizanidine's metabolism does not prominently feature N-acetylation as a major pathway.

Figure 1: Established primary metabolic pathway of Tizanidine via CYP1A2-mediated oxidation.

N-Acetyltizanidine: A Well-Characterized Related Compound

N-Acetyltizanidine is recognized by the United States Pharmacopeia (USP) as "Tizanidine Related Compound B"[10]. It is a known process-related impurity that can arise during the synthesis of the tizanidine active pharmaceutical ingredient (API). Its presence in the final drug product is carefully monitored to ensure safety and efficacy.

Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine | [11] |

| CAS Number | 173532-15-5 | [11] |

| Molecular Formula | C₁₁H₁₀ClN₅OS | [11] |

| Molecular Weight | 295.75 g/mol | [11] |

Synthesis of N-Acetyltizanidine

The synthesis of N-Acetyltizanidine has been described and is a critical aspect for generating reference standards for analytical purposes. A common synthetic route involves the acetylation of tizanidine.

Analytical Methodologies for N-Acetyltizanidine

The accurate detection and quantification of N-Acetyltizanidine are paramount for quality control in pharmaceutical manufacturing. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common methods for the analysis of tizanidine and its related impurities, including N-Acetyltizanidine. These methods offer high resolution and sensitivity for separating the parent drug from its impurities.

Exemplary UPLC Method for Tizanidine and Related Impurities:

-

Column: Ethylene bridged hybrid (BEH) C8 (100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 5:95 (v/v) acetonitrile and buffer (0.24% sodium perchlorate with 0.6 ml/l triethylamine, pH adjusted to 3.6 with orthophosphoric acid)

-

Mobile Phase B: 70:30 (v/v) acetonitrile and buffer

-

Detection: UV at 230 nm

-

Elution: Gradient

This methodology has been shown to effectively separate N-Acetyltizanidine from tizanidine and other impurities within a short run time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of low-level analytes in complex matrices. While primarily reported for the analysis of tizanidine in biological fluids like plasma[12], these methods can be adapted for the detection and quantification of N-Acetyltizanidine.

Key Parameters for LC-MS/MS Method Development:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for tizanidine and its analogues.

-

Precursor and Product Ions: The precursor ion for N-Acetyltizanidine would be its protonated molecule [M+H]⁺ at m/z 296.0. The selection of specific and stable product ions through collision-induced dissociation (CID) is crucial for method specificity. A stable isotope-labeled internal standard, such as N-Acetyltizanidine-d4, would be ideal for accurate quantification.

N-Acetyltizanidine as a Putative Metabolite: A Research Frontier

Despite being a well-known related compound, there is a conspicuous absence of direct evidence in the scientific literature to classify N-Acetyltizanidine as a biological metabolite of tizanidine in humans. Metabolism studies to date have focused on the oxidative pathways mediated by CYP1A2[3][7]. The possibility of N-acetylation as a metabolic route for tizanidine remains a compelling but unproven hypothesis.

The Hypothetical N-Acetylation Pathway

If N-Acetyltizanidine were a metabolite, its formation would likely be catalyzed by N-acetyltransferase (NAT) enzymes. These are phase II metabolizing enzymes that transfer an acetyl group from acetyl-CoA to a drug molecule. The primary amine on the tizanidine molecule would be a potential site for such a reaction.

Figure 2: Hypothetical N-acetylation pathway for the formation of N-Acetyltizanidine from Tizanidine.

Proposed Experimental Workflow to Investigate the Formation of N-Acetyltizanidine In Vitro

To address the current knowledge gap, a robust in vitro metabolism study is required. The following protocol outlines a scientifically rigorous approach to determine if tizanidine is a substrate for N-acetyltransferase enzymes, leading to the formation of N-Acetyltizanidine.

Figure 3: Proposed experimental workflow to investigate the in vitro formation of N-Acetyltizanidine.

Detailed Protocol:

-

Preparation of Incubation Mixtures:

-

In separate microcentrifuge tubes, combine human liver microsomes (or cryopreserved human hepatocytes for a more complete metabolic system) with a phosphate buffer (pH 7.4).

-

Add a solution of tizanidine at a clinically relevant concentration.

-

Include necessary cofactors: an NADPH regenerating system for Phase I metabolism and acetyl-CoA for the potential N-acetylation (Phase II).

-

Prepare control incubations, including those without tizanidine (blank), without cofactors (to assess non-enzymatic degradation), and with heat-inactivated microsomes/hepatocytes (to confirm enzymatic activity).

-

-

Incubation:

-

Incubate all samples at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, and 60 minutes).

-

-

Sample Extraction:

-

Terminate the reactions at the designated time points by adding an ice-cold organic solvent, such as acetonitrile, containing an appropriate internal standard (e.g., a stable isotope-labeled analogue of N-Acetyltizanidine).

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples at high speed to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method optimized for the separation and detection of tizanidine and N-Acetyltizanidine.

-

Employ Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transitions for N-Acetyltizanidine should be determined using a certified reference standard.

-

-

Data Analysis and Interpretation:

-

Compare the retention time and mass fragmentation pattern of any potential N-Acetyltizanidine peak in the incubated samples with that of the certified reference standard to confirm its identity.

-

Quantify the amount of N-Acetyltizanidine formed over time to determine the rate of its formation.

-

Pharmacological Activity of Tizanidine Metabolites

The current consensus is that the metabolites of tizanidine are pharmacologically inactive[1][5][13]. However, this has been primarily established for the major oxidative metabolites. Should N-Acetyltizanidine be identified as a genuine metabolite, its pharmacological activity would need to be independently assessed. This would involve in vitro receptor binding assays (e.g., at α2-adrenergic receptors) and potentially in vivo studies to determine if it contributes to the therapeutic or adverse effects of tizanidine.

Conclusion and Future Directions

N-Acetyltizanidine is a well-defined and analytically crucial related compound of tizanidine. Its control as a process impurity is a key aspect of pharmaceutical quality control. However, its role as a biological metabolite of tizanidine remains unsubstantiated in the current scientific literature. The primary metabolic fate of tizanidine is through CYP1A2-mediated oxidation to inactive metabolites.

The elucidation of whether N-acetylation constitutes a minor or previously overlooked metabolic pathway for tizanidine represents a significant research opportunity. The experimental framework proposed in this guide provides a clear path to investigate this possibility. Confirmation of N-Acetyltizanidine as a metabolite would necessitate further studies into its pharmacokinetic profile, its potential contribution to the overall pharmacological effect of tizanidine, and any inter-individual variability in its formation due to genetic polymorphisms in N-acetyltransferase enzymes. Such research would provide a more complete understanding of tizanidine's disposition and could have implications for personalized medicine and drug safety.

References

- Granfors, M. T., Backman, J. T., Laitila, J., & Neuvonen, P. J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British journal of clinical pharmacology, 57(3), 349–353.

- Human Metabolome Database. (2012). Showing metabocard for Tizanidine (HMDB0014835).

- Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro. (2004). PubMed.

- BenchChem. (n.d.).

- Shivaraj, L., & Singh, P. (2023). Tizanidine. In StatPearls.

- Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. (n.d.).

- Tizanidine 4 mg Tablets. - Summary of Product Characteristics (SmPC) - (emc). (2016).

- BenchChem. (n.d.). Application Note: High-Resolution Mass Spectrometry for the Analysis of Tizanidine and its Metabolites.

- Lee, J., Seo, J. H., & Kim, D. H. (2002). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. The Analyst, 127(7), 917–920.

- Tizanidine. (n.d.).

- Axios Research. (n.d.). Tizanidine Metabolite.

- Apotex Inc. (2023). Tizanidine Hydrochloride Tablets USP 2 mg and 4 mg Tizanidine Antispastic Agent - PRODUCT MONOGRAPH.

- Nirogi, R. V. S., Kandikere, V. N., Shukla, M., Mudigonda, K., & Maurya, S. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2286–2292.

- Tse, F. L., Jaffe, J. M., & Albert, K. S. (1987). Pharmacokinetics of orally administered tizanidine in healthy volunteers. Fundamental & clinical pharmacology, 1(6), 479–488.

- Chen, W., et al. (2024). Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations. Journal of Pain Research, 17, 1239–1252.

- Nirogi, R. V. S., Kandikere, V. N., Shukla, M., Mudigonda, K., & Maurya, S. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Request PDF.

- Zanaflex Half-Life: How Long Does Tizanidine Stay in Your System? (2020). Addiction Resource.

- Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. (2006). Semantic Scholar.

- Deore, B. L., et al. (2022). bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences, 11(1), 2025-2036.

- Reddy, G. R., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian journal of pharmaceutical sciences, 72(3), 360–363.

- Reddy, G. R., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride.

- Wang, Z., et al. (2024).

- U.S. Food and Drug Administration. (2023). TIZANIDINE tablet - DailyMed.

Sources

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic profiling, in-situ spatial distribution, and biosynthetic pathway of functional metabolites in Dendrobium nobile stem revealed by combining UPLC-QTOF-MS with MALDI-TOF-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tizanidine Metabolite | Axios Research [axios-research.com]

- 12. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

potential pharmacological activity of N-Acetyltizanidine

An In-depth Technical Guide on the Potential Pharmacological Activity of N-Acetyltizanidine

Executive Summary

N-Acetyltizanidine is a metabolite of the clinically significant muscle relaxant, tizanidine. While the pharmacological profile of tizanidine as a central α2-adrenergic agonist is well-documented, the activity of its N-acetylated metabolite remains largely unexplored. This guide puts forth a comprehensive research framework for the systematic investigation of N-Acetyltizanidine's potential pharmacological activity. We will delve into the rationale for this investigation, propose a series of in vitro and in vivo studies to elucidate its mechanism of action and potential therapeutic effects, and provide detailed, actionable protocols for these experiments. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of tizanidine and its metabolites.

The Rationale for Investigating N-Acetyltizanidine

Tizanidine is a cornerstone in the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury. Its therapeutic effects are primarily attributed to its agonistic activity at α2-adrenergic receptors in the central nervous system. The metabolism of tizanidine is a critical aspect of its overall pharmacological profile, influencing its duration of action and potential for drug-drug interactions. N-Acetyltizanidine, as a product of tizanidine's metabolic pathway, warrants investigation for several key reasons:

-

Potential for Retained or Modified Activity: It is plausible that N-Acetyltizanidine retains some affinity for and activity at α2-adrenergic receptors. The addition of an acetyl group could, however, modify its binding kinetics, receptor subtype selectivity, and functional efficacy.

-

Contribution to the Overall Therapeutic or Side-Effect Profile: The presence of an active metabolite could contribute to the observed clinical effects of tizanidine, including its therapeutic benefits and adverse effects like sedation and hypotension.

-

Potential as an Independent Therapeutic Agent: Should N-Acetyltizanidine possess a favorable pharmacological profile, such as improved selectivity or a better side-effect profile compared to tizanidine, it could represent a new therapeutic candidate in its own right.

Proposed Research Workflow: A Phased Approach

We propose a multi-phased research plan to systematically characterize the pharmacological activity of N-Acetyltizanidine. This workflow is designed to progress from foundational in vitro assessments to more complex in vivo models, ensuring a logical and resource-efficient investigation.

Caption: Proposed research workflow for N-Acetyltizanidine.

In Vitro Pharmacological Profiling

The initial phase of investigation focuses on characterizing the interaction of N-Acetyltizanidine with its primary hypothetical targets, the α2-adrenergic receptors, and establishing its basic metabolic properties.

Radioligand Binding Assays

Objective: To determine the binding affinity of N-Acetyltizanidine for α1 and α2-adrenergic receptor subtypes (α2A, α2B, α2C).

Methodology:

-

Materials: Cell membranes expressing recombinant human α1, α2A, α2B, and α2C adrenergic receptors; radioligands (e.g., [3H]-prazosin for α1, [3H]-rauwolscine or [3H]-clonidine for α2); N-Acetyltizanidine; appropriate buffers and scintillation fluid.

-

Protocol:

-

Prepare serial dilutions of N-Acetyltizanidine.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of N-Acetyltizanidine.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of N-Acetyltizanidine. Determine the Ki (inhibition constant) by non-linear regression analysis using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity of N-Acetyltizanidine at α2-adrenergic receptors (i.e., whether it is an agonist, antagonist, or inverse agonist). Since α2-adrenergic receptors are Gαi-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3]

Methodology:

-

Materials: A cell line stably expressing a human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells); forskolin (an adenylyl cyclase activator); N-Acetyltizanidine; a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][4][5]

-

Protocol:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of N-Acetyltizanidine.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

-

To test for antagonist activity, co-incubate N-Acetyltizanidine with a known α2-agonist.

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of N-Acetyltizanidine to generate a dose-response curve. For agonist activity, an EC50 value will be determined. For antagonist activity, an IC50 and subsequently a Kb value will be calculated.

Caption: Workflow for the cAMP functional assay.

In Vitro Metabolic Stability

Objective: To assess the metabolic stability of N-Acetyltizanidine in liver microsomes. This provides an early indication of its potential for hepatic clearance. Tizanidine is primarily metabolized by CYP1A2.[6][7][8]

Methodology:

-

Materials: Human liver microsomes, NADPH regenerating system, N-Acetyltizanidine, analytical standards, and LC-MS/MS system.

-

Protocol:

-

Incubate N-Acetyltizanidine at a known concentration with human liver microsomes in the presence of an NADPH regenerating system.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point (e.g., with cold acetonitrile).

-

Analyze the remaining concentration of N-Acetyltizanidine in each sample by LC-MS/MS.

-

-

Data Analysis: Plot the natural log of the percentage of remaining N-Acetyltizanidine against time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

In Vivo Pharmacological Assessment

Based on the in vitro profile, a series of in vivo studies in rodent models are proposed to evaluate the potential therapeutic effects of N-Acetyltizanidine.

Murine Model of Spasticity: The Rotarod Test

Objective: To assess the effect of N-Acetyltizanidine on motor coordination and its potential as a muscle relaxant.[9][10][11][12][13][14][15]

Methodology:

-

Apparatus: An automated rotarod apparatus for mice.

-

Protocol:

-

Acclimatize mice to the testing room and handle them prior to the experiment.[9]

-

Train the mice on the rotarod at a constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials.[9][10]

-

On the test day, administer N-Acetyltizanidine, vehicle control, or a positive control (e.g., tizanidine or diazepam) to different groups of mice.

-

At a predetermined time post-administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[9][10][11][12]

-

Record the latency to fall for each mouse. A shorter latency to fall compared to the vehicle group suggests impaired motor coordination, which can be indicative of muscle relaxant or sedative effects.

-

-

Data Interpretation: A statistically significant decrease in the latency to fall compared to the vehicle group would suggest that N-Acetyltizanidine has central nervous system activity consistent with a muscle relaxant or sedative.

Assessment of Analgesic Properties: Hot Plate Test

Objective: To evaluate the potential antinociceptive (analgesic) effects of N-Acetyltizanidine. Tizanidine has known antinociceptive properties.[16]

Methodology:

-

Apparatus: A hot plate analgesia meter.

-

Protocol:

-

Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping).[17][18][19][20][21] A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[20][21]

-

Administer N-Acetyltizanidine, vehicle control, or a positive control (e.g., morphine) to different groups of mice.

-

At various time points post-administration, re-test the mice on the hot plate and record their response latencies.

-

-

Data Interpretation: A significant increase in the response latency compared to the vehicle group indicates an analgesic effect.

| In Vivo Study | Animal Model | Primary Endpoint | Potential Interpretation |

| Muscle Relaxation | Mouse | Latency to fall from rotarod | Decrease suggests muscle relaxant/sedative effects |

| Analgesia | Mouse | Reaction time on hot plate | Increase suggests antinociceptive properties |

| Sedation | Mouse | Locomotor activity in open field | Decrease suggests sedative effects |

Discussion and Future Directions

The proposed research plan provides a systematic framework for the initial pharmacological characterization of N-Acetyltizanidine. The in vitro data will establish its fundamental properties at the primary target receptors, while the in vivo studies will provide crucial proof-of-concept for its potential therapeutic applications.

Synthesizing the Evidence:

-

If N-Acetyltizanidine demonstrates significant affinity and agonist activity at α2-adrenergic receptors, coupled with in vivo efficacy in the rotarod and hot plate tests, it would strongly suggest that it is an active metabolite of tizanidine.

-

A lack of significant activity in these assays would suggest that N-acetylation leads to inactivation of the parent compound.

-

An unexpected pharmacological profile (e.g., antagonist activity, selectivity for a different receptor) would open up new avenues of research.

Future Research:

-

Pharmacokinetic Studies: A full pharmacokinetic profile in rodents would be essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a correlation between plasma concentrations and pharmacological effects.

-

Receptor Subtype Selectivity: If N-Acetyltizanidine is found to be active, further studies to delineate its selectivity for the different α2-adrenergic receptor subtypes would be crucial, as this could predict its side-effect profile.

-

Advanced Preclinical Models: Efficacy in more sophisticated models of spasticity and neuropathic pain could provide a stronger rationale for clinical development.

Conclusion